molecular formula C15H9ClF3N3O2 B1667180 BMS-195270 CAS No. 202822-23-9

BMS-195270

Katalognummer: B1667180
CAS-Nummer: 202822-23-9
Molekulargewicht: 355.7 g/mol
InChI-Schlüssel: PHWHYZMFGGOJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Mechanistic Role in Calcium Signaling

BMS-195270 inhibits muscarinic GPCR-mediated calcium release in mammalian cells. Studies in HEK293 cells demonstrated dose-dependent suppression of carbachol-stimulated calcium flux, with an EC50 of 2 μM (Figure 6B) . Key findings include:

  • Additive Inhibition with Calcium Channel Blockers : Pretreatment with the L-type calcium channel blocker niguldipine reduced carbachol-induced calcium flux, but this compound further suppressed residual activity (Figure 7A) .

  • Non-Competitive Binding : Competitive binding assays using radiolabeled diltiazem confirmed that this compound does not directly target L-type calcium channels .

Functional Selectivity in Tissue Models

This compound exhibits marked tissue specificity, inhibiting bladder contractions at doses without significant effects on cardiovascular parameters (e.g., blood pressure, heart rate) . Experimental data from ex vivo rat bladder assays highlight:

Parameter This compound (3 μM) Vehicle Control Significance
Peak Bladder Pressure (mmHg)12.3 ± 1.528.7 ± 2.1p < 0.05
Spontaneous Contractions85% ReductionBaseline Activityp < 0.01

Structural-Activity Relationships (SAR)

This compound belongs to a series of structurally related compounds (e.g., BMS-192364, BMS-195243) screened for bladder-specific efficacy. Key SAR insights include:

  • Active vs. Inactive Analogues : Minor structural modifications (e.g., this compound vs. BMS-195243) result in significant differences in potency, suggesting specific pharmacophore requirements .

  • Species Conservation : Phenotypic screens in C. elegans linked this compound’s activity to RGS (Regulator of G-protein Signaling) pathways, corroborating its GPCR-modulating role in mammals .

Inhibition of Muscarinic Receptor Subtypes

In HEK293 cells, this compound primarily antagonizes M3 muscarinic receptors (responsible for ~80% of carbachol-evoked calcium flux), with minor effects on M2 subtypes . This selectivity aligns with its therapeutic potential for overactive bladder disorders.

Research Gaps and Limitations

  • No peer-reviewed data on this compound’s synthetic route, stability under varying conditions, or degradation products.

  • Limited public-domain information on its pharmacokinetics or metabolic fate.

Wissenschaftliche Forschungsanwendungen

The compound BMS-195270 has been investigated for its effects on bladder muscle contraction and as a bioactive molecule with potential applications in treating diabetes . Research has explored its mechanisms of action and therapeutic efficacy .

This compound and Bladder Function
this compound is a small molecule that affects mammalian rat bladder muscle contraction via an unknown mechanism .

  • Ex vivo studies Incubation of rat bladders in this compound resulted in a significant reduction in developed pressure at infusion volumes of 0.2–1.3 mL, relative to vehicle-only treatments . this compound treatment also inhibited spontaneous contractions .
  • Potential Utility The ability of this compound to increase filling capacity and reduce spontaneous contractions in an ex vivo model suggested its potential in treating urinary incontinence resulting from overactive bladder contractions .
  • Mechanism of Action Genetic screens were used to define the pathway of action of small molecules such as this compound .
  • Nematode Studies Treatment of adult worms with this compound at 2.8 mM resulted in an Egl-d phenotype, slowed or arrested pharyngeal pumping (Eat), and uncoordinated motion (Unc), indicating a defect in normal neuromuscular signals .
  • Calcium Channels this compound retained inhibitory activity even when endogenous calcium channels were inactivated, indicating that it does not act directly on calcium channels .

This compound and Diabetes
Phenolic compounds such as this compound are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties and are in the spotlight for managing diabetes due to their positive effects on glucose homeostasis .

Bristol Myers Squibb Research and Development
Bristol Myers Squibb (BMS) focuses on core therapeutic areas and multiple drug platforms to transform patients' lives through science and technology . Their research and development areas of focus include:

  • Emerging modalities, such as antibody-drug conjugates, radiopharmaceutical therapies, and immune cell engagers .
  • Continued investment in targeted protein degrader platforms .
  • Tumor intrinsic biology with a clear patient selection strategy .
  • Historically intractable targets to develop disruptive therapeutic technologies .
  • Novel innate and adaptive immune mechanisms .
  • Next-generation therapies with differentiated safety and efficacy profiles .
  • Therapies that address tumor-intrinsic vulnerabilities and primary or acquired mechanisms of resistance to the standard of care .

Wirkmechanismus

BMS-195270 exerts its effects by inhibiting Carbachol-induced tone and calcium flux in isolated rat bladder tissue strips. It acts as a tissue-specific inhibitor, targeting the pathways involved in muscle contraction and relaxation. The molecular targets include calcium channels, which play a crucial role in regulating muscle tone .

Vergleich Mit ähnlichen Verbindungen

BMS-195270 is unique in its tissue-specific inhibition of bladder muscle tone. Similar compounds include:

This compound stands out due to its specific application in bladder muscle tone regulation, making it a valuable compound for targeted research and therapeutic development.

Eigenschaften

CAS-Nummer

202822-23-9

Molekularformel

C15H9ClF3N3O2

Molekulargewicht

355.7 g/mol

IUPAC-Name

2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24)

InChI-Schlüssel

PHWHYZMFGGOJEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Isomerische SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-195270;  BMS 195270;  BMS195270;  UNII-20UM0T170J;  CHEMBL13637;  SCHEMBL5754043;  20UM0T170J.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-195270
Reactant of Route 2
BMS-195270
Reactant of Route 3
BMS-195270
Reactant of Route 4
BMS-195270
Reactant of Route 5
BMS-195270
Reactant of Route 6
Reactant of Route 6
BMS-195270

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.